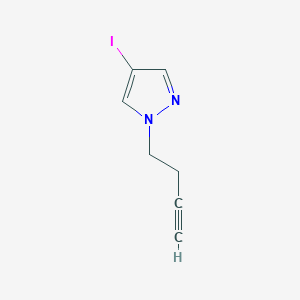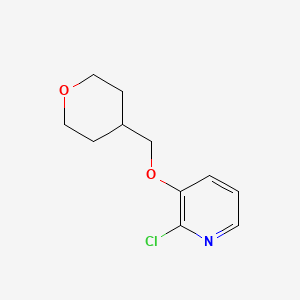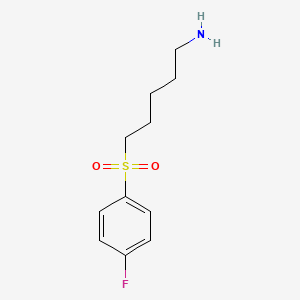![molecular formula C10H8ClN3O2 B1466291 1-[(4-Chlorphenyl)methyl]-1H-1,2,3-Triazol-4-carbonsäure CAS No. 1267314-48-6](/img/structure/B1466291.png)
1-[(4-Chlorphenyl)methyl]-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” are not explicitly mentioned in the sources retrieved .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Triazol-Derivate sind für ihre antimikrobiellen Eigenschaften bekannt. Das Vorhandensein des Triazolrings in der Struktur der Verbindung deutet auf eine potenzielle Wirksamkeit gegen eine Reihe mikrobieller Krankheitserreger hin. Forschungen zeigen, dass Triazolverbindungen sowohl gegen grampositive als auch gegen gramnegative Bakterien sowie gegen Pilze wirksam sein können . Dies macht sie wertvoll für die Entwicklung neuer antibakterieller und antifungaler Mittel, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Antitumorpotenzial
Der strukturelle Baustein des Triazols findet sich oft in Verbindungen mit Antitumoraktivitäten. Beispielsweise wurde gezeigt, dass ähnliche Verbindungen mit Chlorphenylgruppen mit Organozinn(IV)-Komplexen reagieren, die Antitumoraktivitäten gegen verschiedene menschliche Krebszelllinien aufweisen . Dies deutet darauf hin, dass „1-[(4-Chlorphenyl)methyl]triazol-4-carbonsäure“ ein Kandidat für weitere Forschungsarbeiten in der Krebstherapie sein könnte.
Antivirene Anwendungen
Triazol-Derivate wurden nachweislich antivirale Aktivitäten besitzen. Sie können mit hoher Affinität an verschiedene Enzyme und Rezeptoren im biologischen System binden, was sie vielseitig einsetzbar macht, um virale Infektionen zu bekämpfen. Das Potenzial der Verbindung, die Virusreplikation zu hemmen, könnte für die Behandlung von Krankheiten erforscht werden, die durch RNA- und DNA-Viren verursacht werden .
Entzündungshemmende und analgetische Wirkungen
Der Triazol-Kern ist mit entzündungshemmenden und analgetischen Wirkungen verbunden. Dies liegt an seiner Fähigkeit, mit biologischen Rezeptoren und Enzymen zu interagieren, die eine Rolle bei der Entzündungsreaktion des Körpers spielen. Daher könnte „1-[(4-Chlorphenyl)methyl]triazol-4-carbonsäure“ hinsichtlich seiner Wirksamkeit bei der Reduzierung von Entzündungen und Schmerzen untersucht werden .
Antiepileptische und ZNS-Aktivitäten
Verbindungen, die den Triazolring enthalten, wurden zur Behandlung von Erkrankungen des zentralen Nervensystems (ZNS) eingesetzt, darunter Epilepsie. Die fragliche Verbindung könnte möglicherweise die Neurotransmitteraktivität oder Ionenkanäle im Gehirn modulieren, was eine Grundlage für die Entwicklung antiepileptischer Medikamente bietet .
Anwendungen in der Materialwissenschaft
Aufgrund ihres elektronenarmen Charakters weisen Triazole hervorragende Elektronentransport- und Lochblockiereigenschaften auf. Diese Eigenschaften machen sie zu vielversprechenden organischen Materialien für Anwendungen in der Materialwissenschaft, beispielsweise bei der Entwicklung von organischen Halbleitern und anderen elektronischen Materialien .
Wirkmechanismus
CPT-4 is a synthetic compound that is capable of interacting with a variety of biological molecules. It is thought to interact with proteins, DNA, and RNA through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. CPT-4 is also thought to bind to enzymes through hydrophobic interactions and electrostatic interactions.
Biochemical and Physiological Effects
CPT-4 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including proteases, kinases, and phosphatases. CPT-4 has also been shown to inhibit the binding of various molecules to proteins, DNA, and RNA. In addition, CPT-4 has been shown to inhibit the binding of various molecules to enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
CPT-4 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of CPT-4 is its low cost and availability. In addition, CPT-4 is relatively easy to synthesize and can be stored at room temperature without degradation. However, CPT-4 has some limitations, such as its low solubility in aqueous solutions and its instability in the presence of light and heat.
Zukünftige Richtungen
CPT-4 has a number of potential applications in scientific research and laboratory experiments, and there are a number of possible future directions for its use. One possible future direction is the use of CPT-4 in drug design and development, as it has been shown to interact with a variety of biological molecules. In addition, CPT-4 could be used in the development of new diagnostic tests, as it has been shown to inhibit the binding of various molecules to proteins, DNA, and RNA. CPT-4 could also be used in the development of new therapeutic agents, as it has been shown to inhibit the activity of a number of enzymes. Finally, CPT-4 could be used in the development of new imaging agents, as it has been shown to bind to a variety of biological molecules.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQWJZLVTKZYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)


![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)

![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)

![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)
